(2S,3R)-1-(tert-Butoxycarbonyl)-3-methylpyrrolidine-2-carboxylic acid
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Overview
Description
(2S,3R)-1-(tert-Butoxycarbonyl)-3-methylpyrrolidine-2-carboxylic acid is a chemical compound with the molecular formula C11H19NO4 and a molecular weight of 229.28 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is often used in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-1-(tert-Butoxycarbonyl)-3-methylpyrrolidine-2-carboxylic acid typically involves the protection of the amine group of 3-methyl-pyrrolidine with a tert-butoxycarbonyl (Boc) group. This is followed by carboxylation at the 2-position. The reaction conditions often include the use of base catalysts and organic solvents to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-1-(tert-Butoxycarbonyl)-3-methylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
(2S,3R)-1-(tert-Butoxycarbonyl)-3-methylpyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the development of pharmaceutical drugs.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (2S,3R)-1-(tert-Butoxycarbonyl)-3-methylpyrrolidine-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The Boc group provides steric protection, allowing selective reactions at other positions on the molecule. This selective reactivity is crucial for its use in organic synthesis and drug development .
Comparison with Similar Compounds
Similar Compounds
- cis-1-Boc-3-ethyl-pyrrolidine-2-carboxylic acid
- trans-1-Boc-3-methyl-pyrrolidine-2-carboxylic acid
- cis-1-Boc-3-methyl-pyrrolidine-2-carboxamide
Uniqueness
(2S,3R)-1-(tert-Butoxycarbonyl)-3-methylpyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of the Boc protecting group. This combination allows for selective reactions and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
(2S,3R)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-7-5-6-12(8(7)9(13)14)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXAVWDHOQFJAH-SFYZADRCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C1C(=O)O)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN([C@@H]1C(=O)O)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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